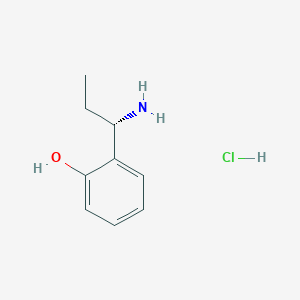

(S)-2-(1-Aminopropyl)phenol hydrochloride

Description

Overview of Phenol (B47542) and Amine Derivatives in Contemporary Organic Chemistry

Phenol and amine derivatives are fundamental building blocks in modern organic chemistry, forming the basis for a vast array of synthetic compounds. Phenols, characterized by a hydroxyl (-OH) group attached to an aromatic ring, are important industrial precursors for materials such as polycarbonates, epoxies, and Bakelite. nih.gov Their chemical reactivity, particularly towards electrophilic aromatic substitution, allows for the straightforward introduction of various functional groups onto the aromatic ring. nih.gov

Amines are organic compounds featuring a nitrogen atom with a lone pair of electrons. Aromatic amines, such as aniline, are key components in the synthesis of dyes, polymers, and pharmaceuticals. nih.gov The combination of these two functional groups within a single molecule gives rise to aminophenols. These compounds, like 4-aminophenol (B1666318), are valuable intermediates; for instance, 4-aminophenol is the direct precursor to the widely used analgesic, paracetamol. cymitquimica.com The interplay between the electron-donating hydroxyl and amino groups can significantly influence the chemical properties and reactivity of the aromatic ring.

Significance of Chiral Aminophenols in Asymmetric Synthesis and Stereoselective Transformations

The introduction of chirality into aminophenol structures opens up their application in the highly specialized field of asymmetric synthesis. Asymmetric synthesis aims to selectively produce one enantiomer of a chiral molecule, a critical consideration in drug development where different enantiomers can have vastly different physiological effects. chembk.com Chiral compounds, including amines and their derivatives, are pivotal in this field, often serving as chiral catalysts, ligands for metal catalysts, or chiral auxiliaries to guide the stereochemical outcome of a reaction. chembk.comnih.gov

Chiral aminophenols, in particular, have proven to be effective ligands in a variety of stereoselective transformations. bldpharm.com Their structure is advantageous as it contains both a Lewis basic nitrogen atom and a potentially coordinating hydroxyl group. This bifunctional nature allows them to form well-defined, rigid complexes with metal centers, creating a chiral environment that can direct an incoming substrate to react in a specific orientation. This control leads to high enantioselectivity in reactions such as asymmetric additions, reductions, and carbon-carbon bond-forming reactions. bldpharm.comchemscene.com The precise stereochemistry of the aminophenol ligand is crucial for achieving high levels of stereocontrol in these transformations. bldpharm.com

Historical Context and Evolution of Research on (S)-2-(1-Aminopropyl)phenol Hydrochloride

The specific historical details regarding the initial discovery and synthesis of this compound (CAS No. 123982-76-3) are not extensively documented in seminal publications. Its emergence is best understood within the broader evolution of research into chiral ligands for asymmetric catalysis that gained significant momentum in the latter half of the 20th century.

The development of compounds like this compound is a direct result of the ongoing quest for new, efficient, and readily accessible chiral ligands and building blocks. Researchers in asymmetric synthesis continuously explore novel molecular frameworks to improve the enantioselectivity and substrate scope of catalytic reactions. The structure of this compound, featuring a chiral center alpha to both the aromatic ring and the amino group, makes it a classic example of a chiral 1,2-amino alcohol derivative (in its free base form), a well-established motif in asymmetric synthesis. While specific pioneering studies on this exact molecule are not prominent, it belongs to a well-researched class of compounds and is now commercially available as a chiral building block for synthetic applications. bldpharm.com

Chemical Data Table

The following table summarizes the key chemical properties of the subject compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 123982-76-3 |

| Molecular Formula | C₉H₁₄ClNO |

| Molecular Weight | 187.67 g/mol |

| Chirality | (S)-enantiomer |

| Functional Groups | Phenol, Amine (as hydrochloride salt) |

| Purity | ≥97% |

Data sourced from multiple chemical suppliers. bldpharm.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(1S)-1-aminopropyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-2-8(10)7-5-3-4-6-9(7)11;/h3-6,8,11H,2,10H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGYSJIMHAWAD-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 1 Aminopropyl Phenol Hydrochloride

Strategies for Enantioselective Synthesis of (S)-2-(1-Aminopropyl)phenol Hydrochloride

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, thereby avoiding the need to separate a racemic mixture. For this compound, this involves creating the chiral center with the correct stereochemistry. Several key strategies have been developed in organic synthesis to achieve this goal, including the use of chiral auxiliaries, asymmetric catalysis, diastereoselective pathways, and chiral resolution.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org This strategy relies on attaching a chiral molecule to a prochiral substrate, performing a diastereoselective reaction to create the new stereocenter, and then removing the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Commonly used chiral auxiliaries include oxazolidinones, popularized by David Evans, and derivatives of naturally occurring chiral compounds like pseudoephedrine. wikipedia.orgnih.gov In a hypothetical synthesis of (S)-2-(1-Aminopropyl)phenol, an oxazolidinone auxiliary could be acylated with a protected 2-hydroxyphenylpropionic acid. The resulting imide can then undergo a stereoselective reaction, such as alkylation or an aldol (B89426) reaction, where the bulky auxiliary blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite face. nih.gov

Asymmetric catalysis is a powerful tool for enantioselective synthesis, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically pure product. youtube.com This approach is often preferred over stoichiometric methods due to its efficiency and alignment with the principles of green chemistry. ethernet.edu.et The synthesis of (S)-2-(1-Aminopropyl)phenol or its key precursors can be achieved through several catalytic methods.

One prominent strategy is the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral ketone, such as 2-hydroxypropiophenone. Using chiral catalysts, often based on metals like ruthenium, rhodium, or iridium complexed with chiral ligands, the ketone can be reduced to the corresponding chiral alcohol with high enantioselectivity. This chiral alcohol can then be converted to the amine via methods such as a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine source.

Another catalytic approach is asymmetric reductive amination. This involves the direct conversion of the prochiral ketone to the chiral amine by reacting it with an amine source (like ammonia) and a reducing agent in the presence of a chiral catalyst. organic-chemistry.org Furthermore, developments in organocatalysis, using small organic molecules as catalysts, offer metal-free alternatives for creating chiral centers. youtube.com For instance, chiral phosphoric acids have been shown to catalyze asymmetric reactions that form C-N bonds. nih.gov These catalytic methods provide a direct and efficient route to chiral amines and are highly adaptable for large-scale production. nih.gov

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains one or more stereocenters, with the existing chirality influencing the stereochemical outcome of the new center. This principle is the foundation of chiral auxiliary-mediated synthesis, where the auxiliary provides the initial stereocenter. duke.edu

Beyond auxiliaries, a "chiral pool" approach can be employed. This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products (like amino acids, sugars, or terpenes) as starting materials. For example, a synthesis could potentially start from a chiral building block like (S)-alanine, which already possesses the desired stereochemistry at the α-carbon. The synthetic challenge then becomes the elaboration of this starting material to construct the 2-hydroxyphenyl portion of the target molecule without disturbing the existing chiral center. Such pathways often involve multiple steps but can be highly effective for ensuring the correct absolute stereochemistry.

When a racemic mixture of 2-(1-aminopropyl)phenol is synthesized, chiral resolution is required to separate the two enantiomers. wikipedia.org This approach, while having the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer (unless the undesired enantiomer is racemized and recycled), remains a common and practical method in pharmaceutical production. wikipedia.org

Crystallization of Diastereomeric Salts: This is the most common method for chiral resolution on an industrial scale. wikipedia.org It involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base to yield the enantiopure amine. wikipedia.org

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to differentiate between enantiomers. google.com For a racemic amine, a lipase can catalyze the acylation of one enantiomer much faster than the other in the presence of an acyl donor. This results in a mixture of the acylated amine (one enantiomer) and the unreacted free amine (the other enantiomer), which can then be separated using standard techniques like extraction or chromatography. google.com

Chiral Column Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. nih.gov The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Polysaccharide-based and cyclofructan-based CSPs are commonly used for separating chiral amines. nih.gov While highly effective, scaling up preparative HPLC can be costly. nih.gov

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. wikipedia.org | Scalable, cost-effective for large quantities. wikipedia.org | Success is unpredictable; requires screening of resolving agents; maximum 50% yield without a racemization loop. wikipedia.org |

| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. google.com | High enantioselectivity; mild reaction conditions. | Enzyme cost and stability can be issues; separation of product and unreacted starting material is required. |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. nih.govnih.gov | High purity achievable; applicable to a wide range of compounds. nih.gov | Expensive for large-scale production; requires significant solvent usage. nih.gov |

Optimization of Reaction Conditions and Yields in Asymmetric Synthesis

Achieving high yield and high enantioselectivity in an asymmetric synthesis requires careful optimization of various reaction parameters. The goal is to identify a set of conditions that maximizes the formation of the desired (S)-enantiomer while minimizing side reactions and the formation of the undesired (R)-enantiomer.

Key parameters that are typically screened during optimization include:

Catalyst/Reagent: In catalytic reactions, the choice of metal precursor and chiral ligand is critical. Small changes in the ligand structure can have a profound impact on enantioselectivity. For auxiliary-based methods, the choice of auxiliary itself is the primary consideration.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of transition states, affecting both the reaction rate and the stereochemical outcome.

Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states leading to the two enantiomers. However, this may also decrease the reaction rate.

Concentration: Reactant concentrations can affect reaction kinetics and, in some cases, the aggregation state of the catalyst or reagents, which can influence selectivity.

Reaction Time: The reaction must be allowed to proceed to a reasonable level of completion without causing product degradation or racemization.

A systematic approach, such as response surface methodology, can be employed to efficiently explore the parameter space and identify the optimal conditions. acs.org

| Entry | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 25 | Methanol | 95 | 85 |

| 2 | 0 | Methanol | 92 | 92 |

| 3 | -20 | Methanol | 88 | 97 |

| 4 | 0 | Isopropanol | 94 | 95 |

| 5 | 0 | Toluene | 75 | 88 |

This table is a hypothetical representation to illustrate the effects of changing reaction conditions.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of pharmaceuticals like this compound is crucial for environmental sustainability and economic efficiency. nih.gov

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com Catalytic routes are generally superior to stoichiometric ones (e.g., those using chiral auxiliaries) in this regard.

Use of Catalysis: As mentioned, catalytic reagents are preferred over stoichiometric reagents because they can be used in small amounts and can be recycled and reused. ethernet.edu.et Biocatalysis, using enzymes, is particularly attractive as enzymes operate under mild conditions (temperature, pressure, pH) and in aqueous media. pharmtech.com

Solvent Selection: Minimizing or eliminating the use of hazardous solvents is a primary goal. nih.gov This involves choosing greener solvents, such as water, ethanol (B145695), or supercritical fluids, or designing solvent-free reaction conditions. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. pharmtech.com

A sustainable synthetic route to this compound would ideally involve a highly efficient, one-pot catalytic asymmetric process starting from simple, renewable feedstocks, using a non-toxic solvent, and generating minimal waste.

Scale-Up Considerations and Process Chemistry Development for this compound

The transition from a laboratory-scale synthesis of this compound to a large-scale industrial process presents a unique set of challenges and considerations. The primary goals of scale-up are to ensure the process is safe, economically viable, environmentally sustainable, and consistently produces the target compound with the required purity and enantiomeric excess. This section delves into the critical aspects of process chemistry development and scale-up for the synthesis of this chiral aminophenol.

General Challenges in Scaling Up Chiral Syntheses

Scaling up any chemical process is rarely a linear endeavor, and this is particularly true for the synthesis of chiral molecules where stereochemical integrity is paramount. drugdiscoverytrends.com Several key challenges must be addressed:

Heat Transfer and Temperature Control: Exothermic or endothermic reactions that are easily managed in small flasks can become significant safety hazards and sources of impurity formation in large reactors. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

Mass Transfer and Mixing: Ensuring homogenous mixing of reactants, reagents, and catalysts is crucial for consistent reaction kinetics and to avoid localized "hot spots" or areas of high concentration that can lead to side reactions.

Reagent and Solvent Handling: The logistics of handling large quantities of potentially hazardous or sensitive reagents and solvents require careful planning and specialized equipment.

Product Isolation and Purification: Techniques that are straightforward in the lab, such as chromatography, may not be economically feasible on a large scale. nih.gov Crystallization, extraction, and distillation are more common industrial methods, and their optimization is a key part of process development.

Process Safety: A thorough understanding of the reaction thermodynamics, potential for runaway reactions, and the toxicity of all materials is essential to design a safe process.

Enantioselectivity and Purity Profile: Maintaining high enantiomeric excess (ee) and a consistent impurity profile on a large scale can be difficult. drugdiscoverytrends.com Changes in reaction conditions, even subtle ones, can impact the performance of chiral catalysts or resolving agents.

Strategies for Process Chemistry Development

The successful scale-up of this compound synthesis hinges on a robust process chemistry development program. This typically involves a multi-faceted approach to optimize the chosen synthetic route, whether it be through asymmetric synthesis or chiral resolution.

Route Scouting and Optimization:

Two primary strategies exist for obtaining enantiomerically pure amines: asymmetric synthesis and chiral resolution of a racemic mixture. chiralpedia.com

Asymmetric Synthesis: This approach aims to directly synthesize the desired (S)-enantiomer. A likely route would involve the asymmetric reduction of a corresponding ketone precursor, 2-(1-oxopropyl)phenol. This often employs a chiral catalyst, such as a transition metal complex with a chiral ligand or a biocatalyst (e.g., a ketoreductase). nih.govnih.gov While elegant, developing a scalable asymmetric process can be time-consuming and the catalysts can be expensive. drugdiscoverytrends.com

Chiral Resolution: This method involves synthesizing the racemic 2-(1-aminopropyl)phenol and then separating the enantiomers. A common industrial method is diastereomeric salt formation, where the racemic amine is reacted with a chiral acid (e.g., tartaric acid, mandelic acid). researchgate.net The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized. researchgate.net This is often a more robust and cost-effective method for initial scale-up, though it has a theoretical maximum yield of 50% for the desired enantiomer without a racemization and recycling process for the unwanted enantiomer. drugdiscoverytrends.com

Optimization of Reaction Parameters:

Once a synthetic route is chosen, each step must be rigorously optimized. This involves studying the impact of various parameters on yield, purity, and enantioselectivity.

| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Optimized) | Rationale for Optimization |

| Solvent | Dichloromethane (DCM) | Toluene or 2-Methyl-THF | Improved safety profile, easier recovery, and better performance at scale. |

| Catalyst Loading | 1-2 mol% | 0.1-0.5 mol% | Reduces cost, minimizes heavy metal contamination in the final product. |

| Temperature | -78 °C (Dry Ice/Acetone) | -10 to 0 °C (Brine Chiller) | More practical and energy-efficient on a large scale. Requires careful kinetic studies. |

| Work-up | Liquid-liquid extraction, column chromatography | Crystallization, filtration | More scalable, cost-effective, and efficient for isolating large quantities of product. |

Impurity Profiling and Control:

A critical aspect of process chemistry is the identification, synthesis, and control of potential impurities. These can arise from starting materials, side reactions, or degradation of the product. Understanding the impurity formation pathways allows for the implementation of control strategies, such as adjusting reaction conditions or introducing purification steps to ensure the final product meets regulatory specifications.

Scale-Up of the Final Crystallization Step

The final step in the synthesis is typically the crystallization of (S)-2-(1-Aminopropyl)phenol as its hydrochloride salt. This step is crucial for both purification and ensuring the desired solid-state properties of the final product.

Crystallization Solvent System:

The choice of solvent is critical for achieving good recovery and high purity. A solvent system where the hydrochloride salt has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures is ideal.

Control of Crystallization Parameters:

On a large scale, the cooling rate, agitation speed, and seeding strategy must be carefully controlled to ensure consistent crystal size and morphology. This impacts filtration and drying characteristics, as well as the bulk density and flowability of the final powder.

| Parameter | Impact on Product Quality | Optimization Strategy |

| Cooling Rate | Affects crystal size and purity. Rapid cooling can lead to small crystals and impurity inclusion. | A controlled cooling profile is developed to allow for slow, selective crystal growth. |

| Agitation | Influences crystal size distribution and prevents settling of solids. | Agitator design and speed are optimized to ensure good mixing without causing excessive crystal breakage. |

| Seeding | Induces crystallization at a desired level of supersaturation, leading to better control over the final crystal form and size. | The amount of seed, the temperature at which it is added, and the quality of the seed are all critical parameters. |

By systematically addressing these scale-up considerations and investing in robust process chemistry development, the synthesis of this compound can be successfully transitioned from the laboratory to a commercial manufacturing process that is safe, efficient, and reliable.

Advanced Structural Analysis of this compound Remains Largely Undocumented in Public Scientific Literature

A comprehensive review of available scientific databases and literature reveals a significant gap in the detailed structural and stereochemical characterization of the chemical compound this compound. While the substance is available from various chemical suppliers for research purposes, in-depth academic or industrial studies detailing its specific spectroscopic and crystallographic properties are not publicly accessible. Consequently, a thorough analysis as outlined by advanced characterization techniques cannot be compiled at this time.

The elucidation of a molecule's precise three-dimensional structure, configuration, and conformational behavior is fundamental to understanding its chemical and biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, Raman), chiroptical spectroscopy, and X-ray crystallography are the cornerstones of such investigations. However, for this compound, specific data from these analytical methods are conspicuously absent from scholarly articles and chemical databases.

This lack of information prevents a detailed discussion on the following key structural aspects:

Configuration and Conformation in Solution: Without high-resolution ¹H and ¹³C NMR data, including coupling constants and through-space correlations (e.g., NOE), the preferred three-dimensional arrangement of the aminopropyl and phenol (B47542) moieties in a solvent environment cannot be determined.

Vibrational Modes and Functional Group Analysis: While general characteristic frequencies for phenol and amine functional groups are well-established, specific FT-IR and Raman spectra are necessary to analyze the unique vibrational fingerprint of the title compound, which is influenced by its specific stereochemistry and hydrochloride salt form.

Absolute Configuration and Enantiomeric Purity: Chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for unequivocally confirming the absolute (S)-configuration at the chiral center and quantifying enantiomeric purity. No such experimental spectra have been published.

Solid-State Structure and Intermolecular Interactions: X-ray crystallographic analysis is the definitive method for determining the atomic arrangement in the solid state. The absence of a crystal structure for this compound means that crucial information on its crystal packing, hydrogen bonding networks, and solid-state conformation remains unknown.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of (S)-2-(1-Aminopropyl)phenol.

DFT calculations can elucidate the electronic structure of (S)-2-(1-Aminopropyl)phenol, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and stability. rjpn.org For aminophenol isomers, DFT studies have shown that the relative positions of the amino and hydroxyl groups significantly influence these electronic properties. researchgate.net For instance, the HOMO, ionization potential (IP), and bond dissociation energies (BDE) are correlated with the reactivity and stability of aminophenol isomers. researchgate.net

The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized using DFT to find the lowest energy conformation. For a flexible molecule like (S)-2-(1-Aminopropyl)phenol, with a rotatable aminopropyl side chain, multiple low-energy conformations may exist. A conformational analysis would be necessary to identify the most stable conformers and their relative energies.

To illustrate, a DFT study on aminophenol isomers provided the following electronic properties:

| Compound | HOMO (eV) | Ionization Potential (kcal/mol) | O-H Bond Dissociation Energy (kcal/mol) |

| 2-Aminophenol (B121084) | -4.86 | 161.09 | 387.06 |

| 3-Aminophenol | -5.10 | 166.29 | 399.29 |

| 4-Aminophenol (B1666318) | -4.70 | 157.44 | 389.92 |

| This table presents data for aminophenol isomers as an illustration of the type of information that can be obtained from DFT calculations. researchgate.net |

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For example, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. Similarly, NMR chemical shifts can be computed and compared with experimental ¹H and ¹³C NMR data. mdpi.comnih.gov UV-Vis absorption spectra can also be predicted using Time-Dependent DFT (TD-DFT). nih.gov

For aminophenol derivatives, DFT has been used to calculate vibrational wavenumbers and isotropic chemical shifts, showing good agreement with experimental findings. researchgate.net Such a correlative approach between theoretical and experimental data provides a powerful tool for structural elucidation and characterization.

Computational methods can be employed to predict the acidity and basicity (pKa values) of molecules. For (S)-2-(1-Aminopropyl)phenol, the pKa of the phenolic hydroxyl group and the aminopropyl group are key parameters that influence its behavior in solution. These values can be calculated by considering the Gibbs free energy change of the deprotonation and protonation reactions in a solvent model. While direct pKa predictions for the target compound are not available, DFT has been used to study gas-phase acidities and proton affinities of aminophenol isomers. researchgate.net

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Interactions

Molecular dynamics simulations can provide insights into the behavior of (S)-2-(1-Aminopropyl)phenol in the solution phase. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal information about solvation, conformational dynamics, and intermolecular interactions, such as hydrogen bonding with the solvent. nih.gov For phenolic compounds, MD simulations have been used to model their structure and dynamics in various environments. nih.gov Such simulations would be valuable for understanding how the hydrochloride salt of (S)-2-(1-Aminopropyl)phenol behaves in an aqueous environment.

Prediction of Chiroptical Properties and Their Correlation with Structure

Given that the compound of interest is the (S)-enantiomer, the prediction of chiroptical properties is highly relevant. Quantum mechanical calculations can predict electronic circular dichroism (ECD) and optical rotation (OR), which are key experimental measures of chirality. rsc.org The calculated ECD spectrum can be compared with the experimental spectrum to determine the absolute configuration of a chiral molecule. nih.gov This approach has become a standard tool in the stereochemical assignment of natural products and other chiral compounds. nih.gov For (S)-2-(1-Aminopropyl)phenol, computational prediction of its ECD spectrum would be a definitive way to confirm its absolute configuration.

Computational Investigations of Reaction Mechanisms and Transition States Involving the Compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. uokerbala.edu.iq For (S)-2-(1-Aminopropyl)phenol, this could involve studying its synthesis, degradation, or metabolic pathways. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. vub.be This allows for the determination of reaction barriers and rate constants. For example, computational studies on aminophenol derivatives have explored their reactivity and potential reaction pathways, such as oxidation. researchgate.net Similar studies on (S)-2-(1-Aminopropyl)phenol could provide valuable insights into its chemical behavior.

Reactivity and Derivatization Chemistry of S 2 1 Aminopropyl Phenol Hydrochloride

Electrophilic and Nucleophilic Reactivity of the Phenolic and Amino Moieties

The reactivity of (S)-2-(1-Aminopropyl)phenol is dominated by the nucleophilic character of the amino group and the phenolic hydroxyl group. In general, the primary amino group is a stronger nucleophile than the phenolic hydroxyl group under neutral or slightly basic conditions. This difference in reactivity allows for selective functionalization.

The amino group , with its lone pair of electrons on the nitrogen atom, readily participates in reactions with a variety of electrophiles. It can be acylated, alkylated, and can form imines with aldehydes and ketones. The nucleophilicity of the amino group can be further enhanced by the use of non-protic solvents.

The phenolic hydroxyl group exhibits both nucleophilic and acidic properties. As a nucleophile, it can react with electrophiles, particularly when deprotonated to the more reactive phenoxide ion under basic conditions. The acidity of the phenolic proton allows for the formation of this phenoxide anion in the presence of a suitable base. The phenolic ring is also activated towards electrophilic aromatic substitution, with the hydroxyl group being an ortho-, para-directing activator.

The relative reactivity of the amino and hydroxyl groups can be controlled by the reaction conditions, particularly the pH. In acidic media, the amino group is protonated to form an ammonium (B1175870) salt, which significantly reduces its nucleophilicity. This allows for selective reactions to occur at the phenolic hydroxyl group. Conversely, in strongly basic conditions, the phenolic hydroxyl group is deprotonated to the phenoxide, enhancing its nucleophilicity over the neutral amino group. ubc.ca

Synthesis of Chiral Derivatives and Analogs Based on (S)-2-(1-Aminopropyl)phenol Hydrochloride

The presence of distinct reactive sites in this compound allows for the synthesis of a wide array of chiral derivatives and analogs. These transformations can be selectively directed to the amino group, the phenolic hydroxyl group, or both.

Amidation reactions typically occur at the more nucleophilic amino group. Carboxylic acids, acid chlorides, and acid anhydrides can be used to form the corresponding amides. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) can facilitate the reaction between a carboxylic acid and the amino group of (S)-2-(1-aminopropyl)phenol. nih.gov A general one-pot synthesis of phenol (B47542) amides can be achieved at room temperature using equimolar amounts of the amine, a hydroxycinnamic acid, DCC, and sodium bicarbonate in aqueous acetone. nih.gov

Esterification of the phenolic hydroxyl group can be achieved by reacting (S)-2-(1-aminopropyl)phenol with carboxylic acids or their derivatives. To achieve selective O-acylation over N-acylation, it is often necessary to first protect the amino group. quora.com The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed for the esterification of the phenolic hydroxyl group. masterorganicchemistry.com The use of an acid catalyst protonates the amino group, rendering it non-nucleophilic and directing the reaction to the hydroxyl group.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Amidation | Carboxylic acid, DCC, base | Amide |

| Amidation | Acid chloride, base | Amide |

| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Acid anhydride, base | Ester |

The phenolic hydroxyl group can be functionalized through various reactions, most notably alkylation and acylation.

O-Alkylation of the phenolic hydroxyl group to form ethers is a common transformation. To achieve selectivity, the more reactive amino group is often protected first. For instance, the amino group can be converted into a non-nucleophilic group, such as an imine by reaction with an aldehyde (e.g., benzaldehyde). Subsequent alkylation with an alkyl halide in the presence of a base will selectively occur at the phenolic oxygen. The protecting group can then be removed by hydrolysis to regenerate the free amine. researchgate.net

| Alkylation Strategy | Key Steps | Result |

| Selective O-Alkylation | 1. Protection of the amino group (e.g., as an imine). 2. Alkylation of the phenolic hydroxyl group. 3. Deprotection of the amino group. | O-alkylated (S)-2-(1-aminopropyl)phenol derivative |

The primary amino group is a versatile handle for a wide range of modifications.

N-Alkylation can be achieved through several methods. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, followed by reduction with a reducing agent like sodium borohydride, is a common and efficient method for introducing alkyl groups to the nitrogen atom. researchgate.net

N-Acylation to form amides is a straightforward reaction, as discussed in the amidation section. This is often the preferred site of reaction with acylating agents under neutral or basic conditions.

Cyclization and Rearrangement Reactions

The ortho-relationship of the amino and hydroxyl groups on the aromatic ring of (S)-2-(1-Aminopropyl)phenol and its derivatives facilitates various cyclization reactions. For instance, oxidative cyclization can be a powerful tool for the synthesis of polycyclic compounds. Intramolecular cyclization of ortho-aminophenol derivatives can lead to the formation of heterocyclic ring systems. nih.gov

Derivatives of (S)-2-(1-aminopropyl)phenol can also undergo various rearrangement reactions. For example, N-acyl derivatives of aminophenols can potentially undergo rearrangements such as the Fries rearrangement , where an acyl group migrates from the nitrogen or oxygen to the aromatic ring upon treatment with a Lewis acid. bdu.ac.in Similarly, O-acyl derivatives could undergo a Claisen rearrangement if an appropriate allyl group is attached to the phenolic oxygen, leading to the migration of the allyl group to the ortho position of the ring. byjus.com

Mechanistic Elucidation of Novel Transformations

The understanding of reaction mechanisms is crucial for the development of new synthetic methodologies. For transformations involving aminophenols, mechanistic studies often focus on the role of catalysts, intermediates, and the kinetics of the reaction.

For instance, a kinetic and mechanistic study of the oxidative degradation of 2-aminophenol (B121084) revealed that the reaction proceeds through a series of steps involving the formation of radical intermediates. scielo.org.mxresearchgate.net The study followed the reaction spectrophotometrically and determined the reaction order with respect to the reactants. scielo.org.mx Such studies provide valuable insights into the reactivity of the aminophenol scaffold and can guide the design of new transformations.

In the context of rearrangement reactions, the mechanism often involves the formation of key intermediates. The Fries rearrangement, for example, is believed to proceed through the formation of an acylium ion which then acts as an electrophile in an electrophilic aromatic substitution reaction. bdu.ac.in Mechanistic investigations of such transformations often employ techniques like crossover experiments, kinetic studies, and computational modeling to elucidate the reaction pathway.

Insufficient Research Data to Fulfill Article Request on this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific research data to generate a thorough and scientifically accurate article on the applications of "this compound" according to the provided detailed outline.

While the compound is recognized as a chiral building block in chemical supply catalogs, extensive searches did not yield published studies, such as peer-reviewed papers or patents, detailing its specific use in the following advanced applications:

As a Chiral Ligand Precursor: No specific examples were found of this compound being used to design chiral ligands for metal complexes in asymmetric catalysis, including enantioselective hydrogenation, C-C bond formation, or other stereoselective transformations.

As a Chiral Auxiliary: The scientific literature does not appear to contain examples of this compound being utilized as a chiral auxiliary to direct the stereochemical outcome of organic synthesis reactions.

In Chiral Stationary Phases: There is no available research on the development or incorporation of this compound into chiral stationary phases for chromatographic enantiomer separations.

In Supramolecular Chemistry: No studies were identified that explore the role of this specific compound in the formation of supramolecular systems for chiral recognition.

The request specifies an article based on detailed research findings and data. Without accessible primary sources that directly investigate and report on the use of this compound in these precise contexts, it is not possible to construct an article that meets the required standards of scientific accuracy and detail. General information on the concepts of asymmetric catalysis, chiral auxiliaries, and chromatography is available but does not substitute for specific data on the subject compound.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of the necessary scientific evidence in the public domain.

Applications in Advanced Materials and Asymmetric Catalysis Research

Integration into Advanced Chiral Polymeric Structures and Frameworks

The unique structural features of (S)-2-(1-Aminopropyl)phenol, possessing both a phenolic hydroxyl group and a chiral amino functionality, make it a promising candidate for incorporation into various advanced materials. These functionalities allow for its use as a monomer or a modifying agent in the synthesis of chiral polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). While direct research on the integration of (S)-2-(1-Aminopropyl)phenol hydrochloride is limited, studies on analogous chiral aminophenol derivatives provide significant insights into its potential applications.

Chiral Polymeric Structures from Aminophenol Derivatives

Chiral polymers derived from aminophenol analogs have demonstrated considerable potential as catalysts in asymmetric synthesis. The immobilization of chiral catalytic sites onto a solid polymer support offers several advantages, including ease of catalyst recovery and recycling, which is crucial for sustainable chemical processes.

Research into polymer-supported imidazoline-aminophenol ligands has shown their efficacy in copper-catalyzed asymmetric Henry reactions. In these systems, the chiral aminophenol moiety is integral to creating a stereoselective environment around the metal center, leading to high enantiomeric excesses of the product. The performance of such polymer-supported catalysts is often comparable to their homogeneous counterparts, with the added benefit of heterogeneity.

Another notable example involves the use of chiral [2.2]paracyclophane-derived aminophenol in the synthesis of oxazole-pyrimidine ligands. These ligands, when complexed with nickel, have been successfully employed in the asymmetric 1,2-reduction of α,β-unsaturated ketones, yielding chiral allylic alcohols with high enantioselectivity. This highlights the versatility of chiral aminophenols in creating sophisticated ligand architectures for transition metal catalysis.

Table 1: Performance of a Polymer-Supported Chiral Imidazoline-Aminophenol Ligand in the Asymmetric Henry Reaction

| Entry | Substrate (Aldehyde) | Nitromethane (equiv.) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | 10 | 5 | 24 | 85 | 92 |

| 2 | 4-Nitrobenzaldehyde | 10 | 5 | 24 | 92 | 95 |

| 3 | 4-Chlorobenzaldehyde | 10 | 5 | 36 | 88 | 90 |

| 4 | 2-Naphthaldehyde | 15 | 5 | 48 | 75 | 88 |

Chiral Covalent Organic Frameworks (COFs)

Covalent organic frameworks are a class of crystalline porous polymers with a highly ordered structure and large surface area, making them excellent candidates for heterogeneous catalysis. The incorporation of chiral units into the COF backbone can create a well-defined chiral microenvironment within the pores, facilitating enantioselective reactions.

A significant advancement in this area is the synthesis of chiral COFs from prochiral aldehyde and primary amine monomers using a chiral organocatalyst. This approach allows for the construction of β-ketoenamine-based COFs under ambient conditions. Although this specific study did not use an aminophenol derivative directly as a monomer, it demonstrates a powerful strategy where a chiral amine, structurally related to the aminopropyl group in the subject compound, can induce chirality in the resulting framework.

Furthermore, research on the construction of chiral COFs from chiral building blocks has shown promise. For instance, chiral pyrrolidine-embedded dianiline building blocks have been used to successfully synthesize chiral COFs, such as LZU-72 and LZU-76. nih.gov These materials have proven to be robust and highly active heterogeneous organocatalysts for asymmetric aldol (B89426) reactions. mdpi.com This suggests that a suitably functionalized derivative of (S)-2-(1-Aminopropyl)phenol could serve as a valuable monomer for the synthesis of novel chiral COFs. The inherent chirality of the aminopropyl group, combined with the reactive phenol (B47542) and amine functionalities, could be leveraged to create frameworks with unique catalytic properties.

Table 2: Properties and Catalytic Activity of Chiral COFs Derived from Analagous Building Blocks

| COF | BET Surface Area (m²/g) | Pore Size (nm) | Asymmetric Reaction | Substrate | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| LZU-72 | 785 | 1.8 | Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | 96 | 99 |

| LZU-76 | 652 | 1.7 | Aldol Reaction | Acetone + 4-Nitrobenzaldehyde | 85 | 92 |

| Cu(II)@CCOF | 550 | 1.5 | A³-Coupling | Phenylacetylene + Benzaldehyde + Piperidine | 94 | 93 |

The integration of this compound and its analogs into advanced polymeric and framework materials represents a promising frontier in the development of heterogeneous asymmetric catalysts. The bifunctional nature of these compounds, combined with their inherent chirality, provides a versatile platform for creating materials with tailored catalytic activities and enantioselectivities. Future research focused on the direct incorporation of this specific compound into polymers, MOFs, and COFs is warranted to fully explore its potential in advanced materials and catalysis.

Analytical Method Development and Validation in Research Contexts

Methodologies for Purity and Identity Confirmation of Research Samples

Basic identity confirmation often begins with determining the compound's physicochemical properties. Techniques such as melting point analysis and elemental analysis provide initial data that can be compared against theoretical values derived from the compound's molecular formula, C₉H₁₄ClNO. chemscene.combldpharm.com Spectroscopic techniques offer more definitive structural information. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (O-H), amine (N-H), and aromatic (C-H, C=C) moieties characteristic of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of each proton and carbon atom, respectively, serving as a fingerprint for the molecular structure.

Purity assessment is often conducted using High-Performance Liquid Chromatography (HPLC) with a universal detector like an Ultraviolet (UV) detector. A single, sharp peak at a consistent retention time under defined conditions is a strong indicator of a high-purity sample. The percentage purity is typically calculated based on the area of the main peak relative to the total area of all observed peaks. Commercial suppliers often report a purity of ≥97% for this compound. chemscene.com

Table 1: Foundational Methods for Identity and Purity Confirmation

| Analytical Technique | Purpose | Expected Observations for (S)-2-(1-Aminopropyl)phenol hydrochloride |

|---|---|---|

| Elemental Analysis | Confirms elemental composition (C, H, Cl, N, O). | Results should align with the theoretical percentages for C₉H₁₄ClNO. |

| Infrared (IR) Spectroscopy | Identifies key functional groups. | Characteristic absorptions for O-H, N-H, aromatic C-H, and C=C bonds. |

| ¹H and ¹³C NMR Spectroscopy | Provides a detailed map of the molecular structure. | Specific chemical shifts and coupling patterns corresponding to the phenolic ring, propyl chain, and amine group protons and carbons. |

| HPLC-UV | Assesses purity and detects non-volatile impurities. | A primary peak with a purity value often calculated by area percentage. |

Advanced Chromatographic Techniques for Separation and Quantification of Related Substances

Chromatography is the cornerstone for separating complex mixtures, making it indispensable for analyzing chiral compounds and their related substances. ijprajournal.com For this compound, advanced techniques are required to separate its enantiomer, (R)-2-(1-aminopropyl)phenol, and other potential process-related impurities or degradation products. researchgate.net

Given the chiral nature of this compound, enantioselective chromatography is essential to confirm its enantiomeric purity and quantify the undesired (R)-enantiomer. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose through the use of chiral stationary phases (CSPs). chromatographyonline.comhplc.sk

Chiral HPLC: This is a widely used technique for separating enantiomers. chromatographyonline.com The development of a robust method involves screening various CSPs. Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based columns are common choices for separating chiral amines. chromatographyonline.comnih.gov Method optimization focuses on the mobile phase composition, which typically consists of a nonpolar solvent (like n-hexane), an alcohol modifier (like ethanol (B145695) or isopropanol), and an additive to improve peak shape and resolution. nih.gov For basic compounds like amines, a basic additive such as diethylamine (B46881) (DEA) is often used to minimize peak tailing. nih.govresearchgate.net

Chiral GC: This method is suitable for volatile and thermally stable compounds. Derivatization of the amine and hydroxyl groups may be necessary to improve volatility and thermal stability. Cyclodextrin-based capillary columns are frequently employed for chiral GC separations. hplc.sk Optimization involves adjusting the temperature program, carrier gas flow rate, and column type to achieve baseline separation of the enantiomers.

Table 2: Example Parameters for Chiral Method Optimization

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose or Amylose derivatives (e.g., Chiralpak AD-3) | Derivatized β- or γ-cyclodextrin |

| Mobile Phase / Carrier Gas | n-Hexane:Ethanol:Diethylamine (e.g., 70:30:0.1 v/v/v) | Helium or Hydrogen |

| Flow Rate / Temperature Program | Isocratic flow (e.g., 1.0 mL/min) | Temperature ramp (e.g., 100°C to 250°C at 5°C/min) |

| Detector | UV-Vis or Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for analyzing complex mixtures containing the target compound and its impurities. nih.govsaspublishers.com These methods provide both retention time data for quantification and mass spectral data for identification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile and semi-volatile impurities. nih.gov The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The MS provides mass information based on the fragmentation patterns of the molecules, which can be used to identify known impurities by comparison to a spectral library or to propose structures for unknown compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and widely used technique in pharmaceutical analysis for impurity profiling. researchgate.netnih.gov It combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is particularly useful for non-volatile or thermally labile compounds. The development of an LC-MS method involves optimizing the chromatographic separation and the MS interface parameters, such as the ionization source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common sources used for analyzing polar molecules like this compound. nih.gov The resulting mass data can confirm the molecular weight of impurities and, through tandem MS (MS/MS), provide structural fragments for elucidation. nih.gov

Spectrometric Methods for Nuanced Structural Elucidation and Impurity Profiling

While chromatography is excellent for separation, advanced spectrometric methods are required for the unambiguous structural elucidation of a new chemical entity and its impurities. nptel.ac.in High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) are critical in this regard. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Unlike nominal mass spectrometry, HRMS measures the mass of ions with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the parent compound and any detected impurities. nptel.ac.in This information is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions, thereby significantly narrowing down the possibilities for an unknown impurity's structure.

Two-Dimensional (2D) NMR Spectroscopy: When the structure of an impurity cannot be determined by mass spectrometry alone, 2D NMR techniques are employed. omicsonline.org These experiments provide information about the connectivity of atoms within a molecule. nih.govpitt.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, helping to map out proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and connecting different fragments of a molecule.

By combining the information from these 2D NMR experiments, the complete chemical structure of an isolated impurity can often be determined without needing to synthesize an authentic reference standard. researchgate.net

Table 3: Application of Advanced Spectrometric Methods

| Technique | Information Provided | Application in Impurity Profiling |

|---|---|---|

| HRMS | Highly accurate mass-to-charge ratio. | Determination of the precise elemental formula of an unknown impurity. |

| 2D NMR (COSY) | Identifies proton-proton (¹H-¹H) spin-spin coupling networks. | Establishes connectivity between adjacent protons in an impurity's structure. |

| 2D NMR (HSQC) | Correlates protons with their directly attached carbons (¹H-¹³C). | Assigns protons to their respective carbon atoms in the impurity. |

| 2D NMR (HMBC) | Shows long-range (2-3 bond) correlations between protons and carbons. | Connects molecular fragments to build the complete structure of the impurity. |

Future Research Directions and Emerging Paradigms

Exploration of Bio-inspired and Enzyme-Catalyzed Synthetic Routes

The demand for enantiomerically pure chiral amines has propelled the development of sustainable and highly selective synthetic methods. Bio-inspired and enzyme-catalyzed routes represent a significant frontier, offering mild reaction conditions, high efficiency, and exceptional stereocontrol compared to many traditional chemical methods. pharmasalmanac.com

Future research is increasingly focused on harnessing enzymes for the synthesis of chiral aminophenols. Enzymes such as transaminases (ATAs), imine reductases (IREDs), esterases, and monoamine oxidases are powerful tools for creating optically pure amines. nih.govnih.gov For instance, transaminases can catalyze the asymmetric transfer of an amino group to a prochiral ketone precursor, directly establishing the desired stereocenter with high enantiomeric excess. nih.gov Similarly, engineered imine reductases have shown excellent stereoselectivity in the synthesis of N-substituted 1,2-amino alcohols. researchgate.net

The exploration of enzyme cascades in continuous-flow microreactors is another promising avenue. nih.gov This approach allows for the compartmentalization of reactions, overcoming substrate or product inhibition and enabling the efficient synthesis of complex molecules like chiral amino-alcohols from simple achiral starting materials. nih.govnih.gov The development of novel biocatalysts through protein engineering and directed evolution will likely yield enzymes with tailored substrate specificities and enhanced activities, further expanding the toolkit for synthesizing compounds like (S)-2-(1-Aminopropyl)phenol hydrochloride. rochester.edu

| Enzyme Class | Reaction Type | Typical Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Amine Transaminases (ATAs) | Asymmetric Amination | Prochiral Ketones | High enantioselectivity; broad substrate scope. | nih.gov |

| Imine Reductases (IREDs) | Asymmetric Reductive Amination | Imines / α-Hydroxymethyl Ketones | Excellent stereoselectivity (ee > 99%) for N-substituted products. | researchgate.net |

| Esterases (e.g., Pig Liver Esterase) | Asymmetric Hydrolysis | Prochiral or Meso Diesters | Creates chiral half-esters as versatile intermediates. | nih.gov |

| Heme Proteins (Engineered Myoglobin) | Asymmetric Carbene N-H Insertion | Aromatic Amines & Diazo Esters | Novel C-N bond formation; tunable stereoselectivity. | rochester.edu |

Novel Applications in Chemo- and Biocatalysis

The structural motif of this compound makes it an excellent candidate for development as a chiral ligand in asymmetric catalysis. The presence of both a hard oxygen donor (phenolic -OH) and a nitrogen donor (amino group) allows for the formation of stable chelate complexes with a variety of metal centers.

Research in this area is moving towards the design of sophisticated ligands for stereoselective transformations. For example, related chiral aminophenolate ligands have been successfully used to create magnesium complexes that act as highly active initiators for the ring-opening polymerization of lactide and β-butyrolactone, yielding polymers with controlled stereochemistry. nih.gov Similarly, imidazoline-aminophenol ligands have been employed in copper-catalyzed Henry reactions, demonstrating that the combination of stereogenic centers is crucial for achieving high stereoselectivity. researchgate.net

Future work will likely involve the synthesis of derivatives of this compound to fine-tune the steric and electronic properties of the resulting metal complexes. These novel catalysts could find applications in a broad range of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and cycloadditions. Furthermore, the integration of these chiral aminophenols as nanozymes, for instance on carbon dots, represents an emerging application in enantioselective biological catalysis. nih.gov

Expanding the Scope in Functional Materials Science

Chirality is a key property for developing advanced functional materials with unique optical, electronic, and mechanical properties. chiralpedia.com The incorporation of chiral molecules like this compound into larger systems is a burgeoning area of research. These chiral building blocks can impart their handedness to polymers, nanomaterials, and supramolecular assemblies, leading to materials with novel functionalities. mdpi.com

Future directions include:

Chiral Polymers and Perovskites: Incorporating chiral aminophenols into conjugated polymers or as organic spacers in hybrid perovskites can induce chiroptical properties, such as circularly polarized luminescence (CPL) and selective interaction with circularly polarized (CP) light. These materials are highly sought after for applications in energy-efficient displays, encrypted optical communication, and spintronics. imperial.ac.uk

Chiral Nanomaterials: Chiral aminophenols can be used to functionalize nanomaterials like graphene oxide or carbon dots. nih.govnih.gov Such hybrid materials can exhibit synergistic effects, where the nanomaterial provides conductivity or a high surface area, and the chiral molecule provides a stereoselective recognition environment for applications in chiral sensing and enantioselective separation. nih.gov

Supramolecular Assemblies: The directed assembly of chiral aminophenols through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) can lead to the formation of complex, ordered helical structures. These "smart" materials can exhibit reversible properties in response to external stimuli, making them candidates for advanced sensors and actuators. mdpi.com

Predictive Modeling and Machine Learning in this compound Research

The application of computational tools, particularly predictive modeling and machine learning (ML), is set to revolutionize research into chiral molecules. nih.gov While still in its infancy for chiral systems, ML holds immense potential to accelerate the discovery and optimization of syntheses and applications related to this compound. nih.gov

Emerging paradigms in this field include:

Reaction Prediction and Optimization: ML algorithms can be trained on existing reaction data to predict the outcomes of new chemical transformations. For instance, deep learning models can predict the enantiomeric excess (%ee) of asymmetric reactions by considering the substrate, catalyst, and reaction conditions. rsc.orgresearchgate.net This could guide the experimental optimization of the synthesis of chiral aminophenols.

De Novo Ligand Design: Generative ML models can design novel chiral ligands based on a desired structural motif. A model could be trained on known aminophenol-based catalysts and then used to generate new structures with potentially superior catalytic activity or selectivity, which can then be synthesized and tested. rsc.org

Property Prediction: Machine learning can establish quantitative structure-property relationships (QSPR) to predict the physical, chemical, and chiroptical properties of new derivatives without the need for synthesis and characterization. This facilitates the rapid screening of virtual compound libraries for specific applications in materials science or catalysis. nih.gov Engineers have successfully used logistic regression analysis, a form of machine learning, to predict which chemical groups are best suited for creating chiral crystals. sciencedaily.com

| ML Application Area | Objective | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Predictive Modeling | Predict enantioselectivity (%ee) of asymmetric reactions. | Accelerate the development of catalytic systems using aminophenol-based ligands. | rsc.org |

| Generative Models | Design novel chiral ligands and catalysts. | Propose new, optimized derivatives for synthesis and testing. | researchgate.net |

| Structure-Property Prediction | Forecast properties of chiral nanomaterials and crystals. | Guide the design of functional materials incorporating this chiral aminophenol. | nih.govsciencedaily.com |

| Transfer Learning | Adapt models from large chemical datasets to specific, smaller reaction datasets. | Overcome data scarcity challenges in specialized asymmetric catalysis research. | rsc.org |

Challenges and Opportunities in the Synthesis and Application of Related Chiral Aminophenols

Despite significant progress, the synthesis and application of chiral aminophenols face several challenges that also represent opportunities for future innovation.

Challenges:

Stereocontrol: Achieving perfect enantioselectivity (100% ee) remains a primary challenge. This requires the development of highly selective catalysts and precise control over reaction conditions to prevent side reactions or racemization. scirea.org

Cost and Scalability: The synthesis of chiral molecules often involves expensive chiral catalysts, reagents, or auxiliaries, and multi-step processes that can be difficult to scale up, increasing production costs. scirea.org

Monomer Purity and Stability: For applications in materials like covalent organic frameworks (COFs), synthesizing enantiomerically pure and geometrically compatible monomers is non-trivial. Furthermore, the chiral centers may be prone to racemization under the high temperatures often required for material synthesis. nih.gov

Environmental Impact: Traditional synthetic methods can rely on hazardous reagents, heavy metal catalysts, and organic solvents, posing environmental concerns. scirea.org

Opportunities:

Catalyst Development: There is a vast opportunity to develop more efficient, robust, and recyclable catalysts, including both organocatalysts and biocatalysts, to improve the efficiency and sustainability of chiral aminophenol synthesis. scirea.orgrsc.org

Process Intensification: The use of continuous-flow chemistry can offer better control over reaction parameters, improve safety, and facilitate scalability, addressing key challenges in manufacturing. nih.gov

Leveraging the Chiral Pool: Utilizing naturally abundant chiral molecules as starting materials for the synthesis of complex chiral aminophenols can reduce costs and improve sustainability. nih.gov

New Applications: The unique properties of chiral aminophenols remain underexplored. Future research can unlock novel applications in areas such as enantioselective sensing, chiral medicine, and "smart" materials. chiralpedia.com

Q & A

Q. What are the recommended synthetic routes for (S)-2-(1-Aminopropyl)phenol hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach includes:

- Step 1: Condensation of 2-hydroxybenzaldehyde with nitroethane via Henry reaction to form a nitroalkane intermediate.

- Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride in acidic conditions.

- Step 3: Chiral separation using high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate the (S)-enantiomer.

- Step 4: Salt formation with hydrochloric acid to improve stability .

Key Data:

| Parameter | Value/Technique |

|---|---|

| Enantiomeric excess (ee) | ≥98% (validated by chiral HPLC) |

| Yield after resolution | 35–45% (dependent on step 3) |

Q. How is this compound characterized for structural and purity validation?

Methodological Answer: Use a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the presence of the aminopropyl side chain and phenol group. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methylene protons adjacent to the amine (δ 2.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 184.1 (C₉H₁₄NO⁺).

- HPLC-Purity Analysis: Reverse-phase C18 column (e.g., Agilent Zorbax SB-C18), mobile phase: 0.1% TFA in water/acetonitrile (90:10), UV detection at 254 nm. Acceptable purity: ≥95% .

Q. What solvents and conditions are optimal for solubility studies of this compound?

Methodological Answer: The hydrochloride salt enhances water solubility. For experimental design:

- Aqueous Solubility: Dissolve in deionized water (10–20 mg/mL at 25°C) with sonication.

- Organic Solvents: Use methanol or DMSO for stock solutions (50 mM). Avoid chloroform due to poor solubility.

- pH-Dependent Stability: Test solubility across pH 3–7.4 (simulated physiological conditions) using phosphate buffers. Precipitation occurs above pH 7 due to freebase formation .

Advanced Research Questions

Q. How does stereochemistry [(S) vs. (R)] influence biological activity in receptor binding assays?

Methodological Answer: The (S)-enantiomer exhibits higher affinity for serotonin receptors (e.g., 5-HT1A). Design experiments as follows:

- Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) in HEK293 cells expressing human receptors.

- Key Findings:

- (S)-enantiomer: IC₅₀ = 12 nM (5-HT1A partial agonist).

- (R)-enantiomer: IC₅₀ = 450 nM (weak activity).

- Data Interpretation: Molecular docking studies suggest the (S)-configuration aligns better with receptor hydrophobic pockets .

Q. How can researchers resolve contradictions in reported metabolic stability data?

Methodological Answer: Discrepancies may arise from assay conditions. Standardize protocols:

-

In Vitro Metabolism: Use human liver microsomes (HLM) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS.

-

Key Variables:

- Microsome lot variability: Test ≥3 independent batches.

- Incubation time: 0–60 minutes (linear phase critical).

-

Reported Data:

Source Half-life (HLM) CYP Enzyme Involvement Study A 22 min CYP2D6, CYP3A4 Study B 45 min CYP2D6 only Resolution: Confirm CYP isoform contributions using selective inhibitors (e.g., quinidine for CYP2D6) .

Q. What strategies optimize enantioselective synthesis yield without chiral chromatography?

Methodological Answer: Implement asymmetric catalysis:

- Catalyst Screening: Use Jacobsen’s thiourea catalysts for kinetic resolution.

- Reaction Conditions:

- Substrate/catalyst ratio: 100:1.

- Solvent: Toluene at -40°C.

- Yield: 70–75% ee, improved to 90% ee via iterative recrystallization.

- Alternative: Biocatalytic resolution with immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems .

Q. How to validate analytical methods for detecting degradation products under forced conditions?

Methodological Answer: Follow ICH Q2(R1) guidelines:

-

Forced Degradation: Expose the compound to heat (80°C, 48 hr), acid (0.1M HCl, 24 hr), and light (1.2 million lux-hours).

-

Degradation Products: Monitor via LC-MS with a Q-TOF detector. Major products include:

- Oxidized phenol derivatives (m/z +16).

- Hydrolyzed side chains (m/z -17).

-

Validation Parameters:

Parameter Acceptance Criteria Linearity R² ≥ 0.999 LOQ 0.1% w/w Precision (RSD) ≤2% (intra-day)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.